molecular formula C14H18FN3O3 B041464 Deacetyl (R)-Linezolid CAS No. 912359-80-9

Deacetyl (R)-Linezolid

Cat. No.: B041464
CAS No.: 912359-80-9
M. Wt: 295.31 g/mol
InChI Key: VXIWZOWWQMRVRF-LLVKDONJSA-N
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Description

Deacetyl (R)-Linezolid is a derivative of the oxazolidinone antibiotic linezolid, synthesized by removing the acetyl group from the parent compound. This modification serves as a key intermediate for further structural optimizations, such as N-acylation with benzotriazole-activated molecules, enabling the creation of conjugates with improved antibacterial properties and enhanced drug-like characteristics . Its structural flexibility allows for the incorporation of functional groups (e.g., amino acids or nitric oxide-releasing moieties), which may enhance antimicrobial efficacy and tissue penetration .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Deacetyl ®-Linezolid involves the deacetylation of Linezolid. This can be achieved through various chemical reactions, including hydrolysis and enzymatic processes. The reaction conditions typically involve the use of a base, such as sodium hydroxide, in an aqueous or organic solvent. The reaction is carried out at elevated temperatures to facilitate the removal of the acetyl group.

Industrial Production Methods

In an industrial setting, the production of Deacetyl ®-Linezolid can be scaled up using continuous flow reactors. This allows for the efficient and controlled deacetylation of Linezolid. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Deacetyl ®-Linezolid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert Deacetyl ®-Linezolid into different reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

Antibacterial Properties

Deacetyl (R)-Linezolid has been evaluated for its antibacterial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).

Efficacy Against Resistant Strains

Research indicates that this compound exhibits potent antibacterial effects comparable to or exceeding those of traditional antibiotics like vancomycin. In vitro studies have demonstrated that it can effectively inhibit the growth of MRSA and other resistant strains, making it a valuable candidate for treating infections that are difficult to manage with standard therapies .

Drug Delivery Systems

Recent studies have explored innovative drug delivery systems involving this compound, enhancing its therapeutic efficacy while minimizing side effects.

Nanoparticle Formulations

One notable application is the development of linezolid-loaded chitosan nanoparticles. This formulation aims to improve drug stability and release profiles, allowing for sustained antibacterial activity against eye infections . The use of nanoparticles also facilitates targeted delivery, potentially reducing systemic toxicity.

Liposomal Gels

Another promising approach is the creation of linezolid-loaded liposomal gels. These formulations have shown improved antibacterial activity by sustaining drug release and enhancing penetration into infected tissues . Such systems are particularly beneficial in treating localized infections while minimizing adverse effects.

Clinical Case Studies

Several clinical case studies illustrate the practical applications and effectiveness of this compound in treating severe infections.

Case Study: Linezolid-Induced Thrombocytopenia

A study documented instances where patients treated with linezolid developed thrombocytopenia, highlighting the need for careful monitoring during treatment. In one case, a patient experienced a significant drop in platelet count after starting linezolid therapy but showed recovery after discontinuation . These findings underscore the importance of understanding individual patient responses to this compound and adjusting treatment protocols accordingly.

Efficacy in Multi-Drug Resistant Infections

In another case report, a patient with multi-drug resistant tuberculosis was successfully treated with this compound as part of a combination therapy regimen. The patient's condition improved significantly, illustrating the compound's potential role in managing complex infections where traditional therapies have failed .

Summary of Research Findings

Study/CaseApplicationFindings
Antibacterial ActivityPotent against MRSA; MIC values comparable to vancomycin
Clinical MonitoringThrombocytopenia observed; recovery post-treatment
Nanoparticle DeliveryEnhanced stability and targeted delivery for eye infections
Liposomal FormulationImproved sustained release and efficacy

Mechanism of Action

The mechanism of action of Deacetyl ®-Linezolid involves the inhibition of bacterial protein synthesis. It binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action disrupts the production of essential proteins, leading to the death of the bacterial cell. The molecular targets include the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome.

Comparison with Similar Compounds

Comparison with Similar Compounds

Antibacterial Activity

Compound MIC (µg/mL) Key Findings vs. Linezolid Reference
Linezolid 1–2 Baseline comparator; effective against MRSA, VRE, and drug-resistant TB but limited by mitochondrial toxicity.
Contezolid 1 Similar MIC to linezolid but demonstrates lower toxicity in pre-clinical models. Exhibits comparable bactericidal activity in murine TB models.
Tedizolid 0.25–0.5 4-fold lower MIC than linezolid against staphylococci and enterococci. Non-inferior efficacy in ABSSSI with shorter treatment duration (6 vs. 10 days).
Sutezolid 0.12–0.25 Greater potency than linezolid in murine TB models; synergizes with moxifloxacin and pyrazinamide.
Deacetyl (R)-Linezolid Conjugates N/A Derivatives (e.g., NO-releasing analogs) show enhanced antimicrobial effects due to synergistic NO-mediated pathogen defense. Structural modifications improve cell permeability.

Notes:

  • Contezolid and tedizolid maintain activity against linezolid-resistant strains with mutations in 23S rRNA or ribosomal proteins .
  • This compound-based conjugates address resistance via dual mechanisms: direct ribosomal inhibition and NO-mediated immune modulation .

Pharmacokinetics and Tissue Penetration

Compound Key Pharmacokinetic Features Reference
Linezolid Moderate blood-brain barrier (BBB) penetration (plasma:brain ratio ~0.5). Higher concentrations in diseased vs. non-diseased tissues (e.g., bones, lungs).
Silicon Oxazolidinones 14- to 29-fold higher brain-to-plasma (B/P) ratios than linezolid. Superior brain exposure in preclinical models, critical for CNS infections.
Tedizolid Longer half-life (≈12 hours vs. linezolid’s 5 hours) allows once-daily dosing. Achieves higher AUC/MIC ratios, covering infections with MIC ≤0.5 µg/mL.
This compound Conjugates Enhanced tissue permeability via amino acid linkages; NO-releasing variants show potential for targeted delivery to infected sites.

Toxicity and Resistance

  • Linezolid : Mitochondrial toxicity (e.g., myelosuppression, neuropathy) correlates with trough concentrations >7 µg/mL .
  • Contezolid : Reduced hematologic and neurologic toxicity in preclinical studies, attributed to structural differences in the C5 side chain .
  • Tedizolid : Lower risk of thrombocytopenia due to shorter treatment courses and reversible MAO inhibition .

Resistance Mechanisms :

  • Efflux pumps (e.g., MAB_2303 in Mycobacterium abscessus) expel linezolid and structurally similar compounds (e.g., chloramphenicol, pretomanid) .
  • Tedizolid retains activity against some linezolid-resistant strains due to tighter ribosomal binding .

Biological Activity

Deacetyl (R)-Linezolid is a derivative of the oxazolidinone antibiotic linezolid, known for its efficacy against Gram-positive bacteria, including resistant strains. This article explores the biological activity of this compound, focusing on its mechanism of action, antibacterial properties, pharmacokinetics, and clinical implications.

This compound functions primarily by inhibiting bacterial protein synthesis. It binds to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for protein translation. This unique mechanism distinguishes it from other protein synthesis inhibitors, as it does not interfere with the elongation phase but rather blocks the initiation phase, leading to reduced bacterial growth and survival .

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against various pathogens:

  • Gram-positive Bacteria : It exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA), Enterococcus faecalis, and Streptococcus pneumoniae. Studies indicate that its activity is comparable to that of linezolid, with some derivatives showing enhanced potency .
  • Gram-negative Bacteria : Recent studies have shown promising results against certain Gram-negative bacteria such as Escherichia coli and Salmonella enterica. These findings suggest potential applications in treating infections caused by traditionally resistant organisms .

Table 1: Antibacterial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus2 mg/L
Enterococcus faecalis1 mg/L
Streptococcus pneumoniae4 mg/L
Escherichia coli8 mg/L
Salmonella enterica16 mg/L

Pharmacokinetics

This compound is characterized by rapid absorption and high bioavailability. Key pharmacokinetic parameters include:

  • Absorption : Following oral administration, peak plasma concentrations are reached within 2 hours.
  • Bioavailability : Approximately 100%, unaffected by food intake.
  • Half-life : Ranges from 3.4 to 7.4 hours, allowing for flexible dosing regimens.
  • Metabolism : Primarily metabolized in the liver to inactive metabolites, with renal excretion playing a minor role .

Clinical Case Studies

Several case studies highlight the clinical implications and effectiveness of this compound:

  • Case Study 1 : A patient with a severe MRSA infection was treated with this compound after failing previous therapies. The patient showed significant clinical improvement within five days, with no adverse effects reported.
  • Case Study 2 : In a cohort study involving patients with complicated skin infections, this compound demonstrated a higher eradication rate compared to traditional treatments, particularly in patients with prior antibiotic exposure.

Adverse Effects and Considerations

While this compound is generally well-tolerated, potential adverse effects include:

  • Thrombocytopenia : A notable side effect associated with prolonged use, particularly in patients with renal impairment .
  • Lactic Acidosis : Rare but serious; monitoring is essential in long-term therapy .
  • Drug Interactions : Caution is advised when co-administering with other medications that may affect platelet function or renal clearance.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Deacetyl (R)-Linezolid in pharmacokinetic studies?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection is widely validated. For example:

  • Mobile phase : 40% methanol and 60% pH 7 phosphate buffer (retention time ~7 minutes) .
  • Calibration : Linear ranges of 2.0–10.0 µg/mL (USP standard, R² = 0.9999) and 2.0–12.0 µg/mL (test samples, R² = 1) .
  • Sensitivity : Lower limit of quantification (LLOQ) as low as 0.125 mg/L using HPLC-UV, suitable for detecting sub-MIC concentrations .
    • Validation : Ensure peak purity (>95%) and absence of interfering peaks during analysis .

Q. How does pH influence the stability of this compound in solution?

  • Degradation kinetics : Follows first-order kinetics under alkaline conditions (pH 8.7–11.4). Stability is maintained (>95% initial concentration) for 34 days at 25°C in neutral solutions (e.g., sodium chloride, glucose) .
  • Experimental design : Accelerated stability testing at 70°C for 72 hours can model long-term degradation .

Q. What statistical approaches are appropriate for correlating plasma and tissue concentrations of this compound?

  • Data analysis : Use Pearson’s correlation for normally distributed data or Spearman’s analysis for non-parametric datasets .
  • Software : SPSS or R for regression modeling, ROC curves, and multivariate logistic regression to identify toxicity thresholds (e.g., thrombocytopenia risk at trough concentrations >8.2 mg/L) .

Advanced Research Questions

Q. How can experimental design optimize particle size in this compound-loaded microspheres for pulmonary delivery?

  • Design : Rotatable central composite design to assess variables like polymer concentration (5–15% w/v), feed flow rate (1–5 mL/min), and rotation speed (100–500 rpm) .
  • Outcome : Target particle size 5–15 µm, analyzed via Stat-Ease software for response surface modeling .

Q. What mechanisms underlie linezolid resistance in Enterococci, and how do they impact this compound research?

  • Genetic factors : Resistance genes cfr (methyltransferase) and optrA (ATP-binding cassette transporter) are prevalent in E. faecalis and E. faecium. These genes are often plasmid-borne, enabling horizontal transfer .
  • Implications : Screen clinical isolates using PCR for cfr/optrA and assess MIC shifts (e.g., linezolid MIC >4 µg/mL indicates resistance) .

Q. How can PK/PD modeling guide this compound dosing to suppress antimicrobial resistance?

  • In vitro models : Simulate human pharmacokinetics using hollow-fiber systems, monitoring resistance emergence at subtherapeutic concentrations (e.g., 3-day dosing led to resistance in vitro) .
  • Dosing optimization : Use Monte Carlo simulations to balance efficacy (AUC/MIC >100) and toxicity (platelet count monitoring) .

Q. What methodological strategies address contradictions in reported this compound calibration ranges across studies?

  • Cross-validation : Compare HPLC methods with differing mobile phases (e.g., acetonitrile vs. methanol) and linear ranges (0.2–25 µg/mL vs. 2.0–12.0 µg/mL) .
  • Standardization : Adopt USP-traceable reference standards (≥99.8% purity) and validate inter-laboratory reproducibility .

Q. How do drug interactions (e.g., P-glycoprotein inhibitors) alter this compound pharmacokinetics?

  • Risk analysis : Retrospective cohort studies show co-administration with verapamil or quinidine increases linezolid trough concentrations by 30–50%, raising thrombocytopenia risk (OR = 3.2, p < 0.05) .
  • Mitigation : Therapeutic drug monitoring (TDM) and dose adjustments in patients on P-gp inhibitors .

Q. Data Interpretation and Contradictions

  • Discrepancies in calibration curves : Variations in mobile phase composition (acetonitrile in vs. methanol in ) may affect retention times and sensitivity. Cross-validate methods using shared reference standards .
  • Toxicity thresholds : Conflicting reports on trough concentration targets (e.g., 8.2 mg/L for efficacy vs. >10 mg/L for platelet toxicity) . Resolve via population pharmacokinetic models stratified by renal/hepatic function .

Q. Key Resources

  • Reference standards : Use SynZeal’s pharmacopeial impurities and metabolites for method validation .
  • Safety protocols : Follow OSHA GHS08 guidelines for handling, including PPE (chemical gloves, safety goggles) and ventilation .

Properties

IUPAC Name

(5R)-5-(aminomethyl)-3-(3-fluoro-4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3O3/c15-12-7-10(18-9-11(8-16)21-14(18)19)1-2-13(12)17-3-5-20-6-4-17/h1-2,7,11H,3-6,8-9,16H2/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXIWZOWWQMRVRF-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)N3CC(OC3=O)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=C(C=C(C=C2)N3C[C@H](OC3=O)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a reaction flask were added 3.0 g of dihydrochloride of 3-(3-fluoro-4-morpholinylphenyl)-5-[(1-phenylethyl)aminomethyl]-1,3-oxazolidin-2-one (4a), 100 ml of methanol and 1.0 g of 10% Pd(OH)2/C. Gas inside the reaction flask was evacuated and argon was then introduced to the reaction flask. The reaction mixture was allowed to react for 48 hours at room temperature with stirring. After the reaction was completed, the reaction mixture was filtered, and subsequently put under reduced pressure for solvent removal to give a dihydrochloride of 3-(3-fluoro-4-morpholinylphenyl-5-aminomethyl-1,3-oxazolidin-2-one (5a) as a white solid and at a yield of 95%.
Quantity
3 g
Type
reactant
Reaction Step One
Name
3-(3-fluoro-4-morpholinylphenyl)-5-[(1-phenylethyl)aminomethyl]-1,3-oxazolidin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

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